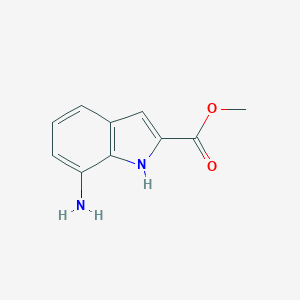

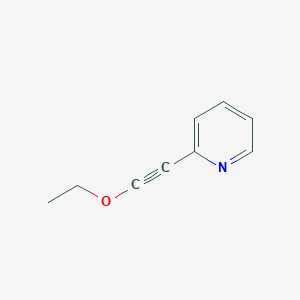

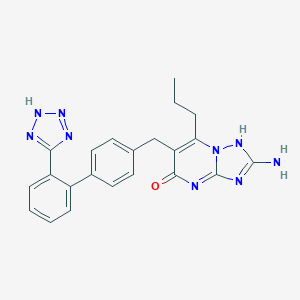

2-Ethoxypyridin-3-ol

Vue d'ensemble

Description

Synthesis Analysis

2-Ethoxypyridin-3-ol can be synthesized through several methods, one being the commercially viable synthesis of 2-ethoxy-3-pyridylboronic acid via a directed ortho-metalation reaction on readily-available 2-ethoxypyridine. This process allows for efficient cross-coupling reactions under palladium-catalyzed Suzuki–Miyaura conditions, yielding novel 2-ethoxy-3-aryl/heteroaryl-pyridines in high yield (Thompson et al., 2005).

Molecular Structure Analysis

The molecular structure of 2-ethoxypyridin-3-ol derivatives has been elucidated through various spectroscopic methods. For instance, the X-ray crystal structure of 2-ethoxy-3-pyridylboronic acid reveals intramolecular and intermolecular bonding, highlighting the spatial arrangement of atoms within the molecule and its implications for reactivity (Thompson et al., 2005).

Chemical Reactions and Properties

2-Ethoxypyridin-3-ol participates in a variety of chemical reactions, notably serving as a precursor for further functionalization. For example, its transformation into 2-ethoxy-3-hydroxy-4,6-dinitropyridine through oxidative nitration showcases its reactivity and the potential to derive more complex molecules from this relatively simple structure (Koval’chukova et al., 2009).

Physical Properties Analysis

The physical properties of 2-ethoxypyridin-3-ol and its derivatives, such as solubility, melting point, and boiling point, are crucial for its handling and application in synthesis. While specific studies on these properties were not directly found, such parameters generally depend on the molecular structure and can be inferred from related compounds.

Chemical Properties Analysis

The chemical properties of 2-ethoxypyridin-3-ol, including its acidity, basicity, and reactivity towards various reagents, are essential for its utilization in synthetic chemistry. Its boronic acid derivative, for example, participates in cross-coupling reactions, indicating its potential as a versatile building block in organic synthesis (Thompson et al., 2005).

Applications De Recherche Scientifique

Chemical Synthesis and Derivatives

2-Ethoxypyridin-3-ol serves as a foundational compound for synthesizing a range of chemical derivatives, showcasing its role in the development of novel chemical entities. The synthesis of aminoethoxypyridines and their acetyl derivatives, for instance, has been described, providing insights into the chemical versatility of pyridine derivatives. These compounds have been examined for their antipyretic effects, comparing their efficacy to known agents like phenacetin (Bijlsma & Hertog, 2010). Furthermore, the synthesis process of 2-amino-5-ethoxypyridine, starting from 2-aminopyridine and 3-ethoxypyridine, highlights the compound's adaptability in forming structurally complex molecules (Hertog, Jouwersma, Wal, & Willebrands‐Schogt, 2010).

Pharmacological Research

In pharmacological research, 2-Ethoxypyridin-3-ol derivatives have been explored for their potential therapeutic applications. For example, a derivative exhibited potent activity as a 5-lipoxygenase-activating protein (FLAP) inhibitor, demonstrating significant promise in the treatment of asthma through the inhibition of leukotriene synthesis (Stock et al., 2011). This highlights the compound's potential in developing new therapeutic agents.

Material Science and Catalysis

2-Ethoxypyridin-3-ol also finds applications in material science, particularly in the synthesis of highly-functionalized 3-aryl/heteroaryl-pyridines via Suzuki cross-coupling reactions. This process underscores its utility in creating novel materials and catalysts, potentially useful in a range of industrial and research applications (Thompson, Batsanov, Bryce, Saygılı, Parry, & Tarbit, 2005).

Antioxidant and Radical Scavenging Activities

Research into the antioxidant and radical scavenging activities of stilbazolic resveratrol analogs, incorporating the 3-pyridinol fragment, reveals the potential of 2-Ethoxypyridin-3-ol derivatives in mitigating oxidative stress. These findings suggest a promising avenue for developing new antioxidants that could contribute to health and disease prevention (Semenov et al., 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for 2-Ethoxypyridin-3-ol and similar compounds involve further exploration of their synthesis methods and potential applications. For instance, the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 is a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides . Additionally, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

Propriétés

IUPAC Name |

2-ethoxypyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-10-7-6(9)4-3-5-8-7/h3-5,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGGQAFOLDDVQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468965 | |

| Record name | 2-ethoxypyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxypyridin-3-ol | |

CAS RN |

188670-05-5 | |

| Record name | 2-ethoxypyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethoxy-3-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furo[3,2-b]pyridine-5-carboxamide](/img/structure/B71825.png)

![(4E)-2-[2-(dibenzylamino)-4-methyl-1,3-thiazol-5-yl]-4-(2-dibenzylazaniumylidene-4-methyl-1,3-thiazol-5-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B71862.png)